molecular formula C19H17N3O2 B14172344 3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol CAS No. 845669-34-3

3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B14172344
CAS No.: 845669-34-3
M. Wt: 319.4 g/mol
InChI Key: OLYUQJXHEKWANF-UHFFFAOYSA-N
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Description

3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzofuro[3,2-d]pyrimidine core with a phenyl group and an amino-propanol side chain, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired benzofuro[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1benzofuro[3,2-d]pyrimidin-4(3H)-one
  • 3,3’-(1,4-Phenyl-ene)bis-[2-(propyl-amino)-benzofuro[3,2-d]pyrimidin-4(3H)-one]

Uniqueness

Compared to similar compounds, 3-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol is unique due to its specific structural features, such as the amino-propanol side chain. This structural difference may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

CAS No.

845669-34-3

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C19H17N3O2/c23-12-6-11-20-19-17-16(14-9-4-5-10-15(14)24-17)21-18(22-19)13-7-2-1-3-8-13/h1-5,7-10,23H,6,11-12H2,(H,20,21,22)

InChI Key

OLYUQJXHEKWANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCCO)OC4=CC=CC=C43

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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